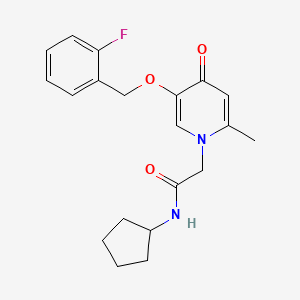

N-cyclopentyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3/c1-14-10-18(24)19(26-13-15-6-2-5-9-17(15)21)11-23(14)12-20(25)22-16-7-3-4-8-16/h2,5-6,9-11,16H,3-4,7-8,12-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNDTMKGGDESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC2CCCC2)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridinone Core

Halogenated Benzyloxy Substituents

- Compound 12b (): 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde shares the 2-fluorobenzyloxy motif but lacks the pyridinone core. Its synthesis (48.8% yield) demonstrates feasibility for introducing fluorine at the ortho position .

- Compound 24d (): Features a 3-(benzyloxy)-2-methylpyridinone core. The absence of fluorine may reduce metabolic stability compared to the target compound .

Methyl Substitution at Position 2

- The 2-methyl group in the target compound is conserved in analogs like 24d and 24e (), suggesting its role in stabilizing the pyridinone tautomer or modulating steric interactions .

Acetamide Side Chain Modifications

Cyclopentyl vs. Cyclohexyl and Furan Groups

- N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () : A cyclohexyl group increases steric bulk, which may hinder membrane permeability. This compound is a white solid with a melting point of 150–152°C, indicating high crystallinity .

- 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide () : The furan-2-ylmethyl substituent introduces aromaticity and polarity, which could affect solubility and metabolic oxidation .

Molecular Weight and Lipophilicity

- The target compound’s molecular weight (estimated ~400–450 g/mol) is comparable to 24d (~500–550 g/mol, ) but lower than Compound 23 (, ~693 g/mol due to DMSO solvation) .

- The 2-fluorobenzyloxy group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility challenges.

Tabular Comparison of Key Analogs

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.